Propylene glycol acrylate can be derived from the conversion of glycerol, a byproduct of biodiesel production [1]. This bio-based approach offers a sustainable alternative to petroleum-derived monomers for the synthesis of various polymers. Researchers are exploring the use of PGA in the development of:
PGA plays a role in the development of stable, cross-linked, amphiphilic nanoparticles for drug delivery [2]. These nanoparticles, composed of acrylated poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (PEG-PPG-PEG), have the potential to encapsulate hydrophobic drugs. This approach could improve drug solubility, bioavailability, and targeted delivery within the body [2].
Polymers derived from PGA, particularly poly(propylene glycol) diacrylate (PPGDA), exhibit promising properties for gas separation applications, specifically CO2 capture [3]. PPGDA shows favorable interaction with CO2 due to its chemical structure. Research focuses on optimizing the crosslinking process and incorporating additional components like poly(propylene glycol) methyl ether acrylate (PPGMEA) to influence the polymer network's properties critical for gas permeability [3]. These studies aim to develop efficient membranes for CO2 separation technologies.
Propylene glycol acrylate is a chemical compound formed through the reaction of propylene glycol and acrylic acid. It is classified as an acrylate polymer, characterized by its versatile applications in various fields, particularly in materials science and biomedicine. The molecular formula of propylene glycol acrylate is C6H12O4, with a molecular weight of approximately 130.142 g/mol . This compound exhibits a density of around 1.049 g/cm³ and a boiling point of approximately 202 °C, making it suitable for diverse industrial applications .
PGA is a hazardous compound with several safety concerns:
Due to these hazards, proper personal protective equipment (PPE) must be worn when handling PGA. It is also crucial to work in a well-ventilated area and follow safe handling procedures outlined in safety data sheets (SDS) [].
Propylene glycol acrylate has shown potential in biological applications, particularly in drug delivery systems. Its ability to form stable, cross-linked nanoparticles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, the compound's amphiphilic nature allows it to interact effectively with biological membranes, which is beneficial for modifying surface properties of biological materials.
The synthesis of propylene glycol acrylate can be achieved through various methods:
Propylene glycol acrylate finds extensive applications across multiple domains:
Research on the interactions of propylene glycol acrylate with various biological systems has highlighted its potential as a drug carrier. Studies indicate that nanoparticles made from this compound can effectively encapsulate drugs while maintaining stability in biological environments. Furthermore, its amphiphilic nature allows for enhanced interaction with cellular membranes, facilitating drug uptake.
Several compounds share structural similarities or functional properties with propylene glycol acrylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Polyethylene Glycol Acrylate | C6H10O4 | Similar polymer structure; used in drug delivery |
Acrylic Acid | C3H4O2 | Precursor to many acrylates; highly reactive |
Glycerol Acrylate | C3H6O3 | Derived from glycerol; used in similar applications |
Butyl Acrylate | C7H12O2 | Commonly used in coatings; provides flexibility |
Propylene glycol acrylate stands out due to its unique combination of properties derived from both its parent compounds—propylene glycol and acrylic acid. Its amphiphilic nature allows it to function effectively as both a hydrophilic and hydrophobic agent, making it particularly valuable in formulations requiring compatibility with diverse solvents and substrates . Additionally, its potential for sustainable production from glycerol adds to its appeal in eco-friendly applications.
Propylene glycol acrylate (CAS 25584-83-2) exhibits well-defined molecular characteristics that reflect its acrylate ester structure. The compound has a molecular formula of C₆H₁₀O₃ and a molar mass of 130.14 g/mol [3]. The molecular weight is consistently reported across multiple sources as 130.142 g/mol , confirming the accuracy of this fundamental property.
The density of propylene glycol acrylate is measured at 1.049 g/cm³ at 25°C . Some sources report a slightly higher density range of 1.05-1.06 g/cm³ [4] [5], indicating minor variations in measurement conditions or purity levels. The monomer form (2-hydroxypropyl acrylate, CAS 999-61-1) demonstrates a density of 1.06 g/cm³ [4] [6], which is consistent with the parent compound's density profile.
The boiling point of propylene glycol acrylate shows pressure-dependent variations. At standard atmospheric pressure (1013 hPa), the compound boils at 205.7°C . However, under reduced pressure conditions (5 mmHg), the boiling point decreases significantly to 77°C [4] [7]. This pressure-temperature relationship follows the Clausius-Clapeyron equation, demonstrating the compound's typical vapor pressure behavior.
Property | Value | Pressure/Temperature Conditions |
---|---|---|
Molar Mass | 130.14 g/mol | Standard conditions |
Density | 1.049 g/cm³ | 25°C |
Boiling Point | 205.7°C | 1013 hPa |
Boiling Point | 77°C | 5 mmHg |
The compound exhibits a melting point of -23.4°C , indicating its liquid state under normal ambient conditions. Water solubility is reported as 307 g/L at 25°C , demonstrating moderate hydrophilic properties due to the hydroxyl functionality present in the molecule.
Infrared spectroscopy provides distinctive identification markers for propylene glycol acrylate through characteristic functional group vibrations. The compound displays prominent absorption bands corresponding to its acrylate ester structure [8] [9].
The carbonyl (C=O) stretch appears as a strong absorption at approximately 1730 cm⁻¹ [8], which is characteristic of acrylate esters. This frequency is consistent with the conjugated ester system present in the molecule. The C-C-O stretch manifests at 1191 cm⁻¹, while the O-C-C stretch occurs at 1149 cm⁻¹ [9], following the typical pattern for acrylate compounds.
The hydroxyl (OH) group contributes a broad absorption band between 3300-3500 cm⁻¹ [8] [10], indicating hydrogen bonding interactions. Alkyl C-H stretching vibrations appear in the 2860-2950 cm⁻¹ region [8], corresponding to the propyl chain substituent.
Vinyl group vibrations are observed at characteristic frequencies: the C=C stretch at 1639 cm⁻¹ and 1617 cm⁻¹ [8], confirming the presence of the acrylic double bond essential for polymerization reactions.
Nuclear magnetic resonance spectroscopy provides detailed structural information about propylene glycol acrylate through proton and carbon chemical shifts [8] [11].
¹H NMR analysis reveals characteristic signals for the vinyl protons of the acrylate group at 5.8-6.5 ppm [8]. The methylene protons adjacent to the ester oxygen appear at 4.2-4.4 ppm [8], while the methyl group of the propyl chain resonates at approximately 1.0-1.3 ppm [8].
The hydroxyl proton chemical shift is typically observed around 3.5-4.0 ppm [11], though this can vary depending on solvent conditions and hydrogen bonding interactions. The methine proton bearing the hydroxyl group appears as a multiplet in the 3.8-4.0 ppm region [11].
¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon resonating at approximately 165-170 ppm [8]. The vinyl carbons appear at characteristic positions: the terminal carbon at 130-135 ppm and the quaternary carbon at 125-130 ppm [8].
NMR Signal | Chemical Shift (ppm) | Assignment |
---|---|---|
Vinyl protons | 5.8-6.5 | Acrylate C=C-H |
Methylene protons | 4.2-4.4 | -OCH₂- |
Hydroxyl proton | 3.5-4.0 | -OH |
Methyl protons | 1.0-1.3 | -CH₃ |
Mass spectrometry provides molecular weight confirmation and fragmentation patterns for propylene glycol acrylate [12] [13]. The molecular ion peak appears at m/z 130, corresponding to the calculated molecular weight [12].
Electrospray ionization mass spectrometry (ESI-MS) has been employed for end-group characterization of propylene glycol polymers, providing information about molecular weight distribution and structural details [13]. The technique reveals fragmentation patterns that confirm the presence of both acrylate and propylene glycol moieties.
Gas chromatography-mass spectrometry (GC-MS) analysis shows characteristic fragmentation patterns including loss of the acrylate group and formation of propylene glycol fragments [12]. The retention time and mass spectral data provide definitive identification of the compound.
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) has been utilized for analyzing commercial propylene glycol acrylate samples, revealing not only the target compound but also related species such as monoacrylates and diacrylates [14].
Propylene glycol acrylate exhibits complex thermodynamic behavior influenced by its dual nature as both an acrylate monomer and a glycol derivative [15] [16]. The compound demonstrates glass transition characteristics at low temperatures, with glass transition temperatures varying based on molecular weight and composition [17].
Thermal stability analysis indicates that propylene glycol acrylate maintains structural integrity up to approximately 340-350°C [17]. Thermogravimetric analysis reveals that thermal decomposition begins at these temperatures, with the formation of carbon monoxide and carbon dioxide as primary decomposition products [17].
The specific heat capacity of propylene glycol-based systems has been studied extensively [18]. The compound exhibits temperature-dependent thermal properties, with heat capacity changes occurring during phase transitions. The glass transition temperature is influenced by cooling rates and water content, with reported values around -105.5°C for specific compositions [18].
Heat of vaporization measurements show that the compound requires significant energy input for phase transition, reflecting strong intermolecular interactions due to hydrogen bonding capabilities [18]. The thermal conductivity exhibits temperature dependence, with typical values around 0.2061 W/(m·K) at 25°C [19].
The rheological behavior of propylene glycol acrylate systems demonstrates complex viscoelastic characteristics that vary with temperature, concentration, and molecular weight [15] [20]. Dynamic mechanical analysis reveals storage modulus (G') and loss modulus (G'') behavior typical of polymer systems [21].
Viscosity measurements show temperature-dependent behavior, with the compound exhibiting Newtonian flow characteristics at low shear rates and temperatures [20]. The viscosity of polymer forms is reported as 46 cSt at 25°C [22] [23], indicating moderate flow resistance.
Shear-thinning behavior is observed at higher concentrations, with the compound demonstrating pseudoplastic flow characteristics [15]. The rheological properties are significantly influenced by hydrogen bonding interactions between hydroxyl groups and the polymer matrix [15].
Rheological Property | Value | Temperature/Conditions |
---|---|---|
Viscosity | 46 cSt | 25°C |
Glass Transition | -105.5°C | Specific composition |
Thermal Stability | 340-350°C | Decomposition onset |
Specific Heat | 2.51 J/(g·K) | 25°C |
Temperature-dependent rheological studies reveal that increasing temperature leads to decreased viscosity and enhanced molecular mobility [21]. The material exhibits thermoresponsive properties, with significant changes in viscoelastic behavior occurring around the glass transition temperature [21].
Frequency sweep measurements demonstrate that propylene glycol acrylate systems show both elastic and viscous components, with the relative contribution depending on temperature and molecular weight [24]. The loss tangent (tan δ) values indicate the balance between elastic and viscous behavior, with typical values suggesting predominantly viscous behavior at ambient temperatures [24].